molecular formula C28H31NO10 B1202236 Feudomycin B CAS No. 79438-97-4

Feudomycin B

Cat. No. B1202236
CAS RN: 79438-97-4
M. Wt: 541.5 g/mol
InChI Key: GKOUBQUQZFFVPW-UHFFFAOYSA-N
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Description

Feudomycin B is a natural product antibiotic that was first isolated from a strain of Streptomyces in 1991. It belongs to the family of macrolide antibiotics and has a unique structure that distinguishes it from other macrolides. Feudomycin B has been the subject of extensive research due to its potent antibacterial activity against a range of Gram-positive bacteria.

Scientific Research Applications

Applications in Medicine

Feudomycin B’s structural similarity to anthracyclines, known for their antitumor properties, suggests potential applications in cancer therapy. Its ability to form complexes with cations could be leveraged to target cancerous cells .

Use in Agriculture

While specific applications of Feudomycin B in agriculture are not detailed in the search results, similar compounds produced by actinobacteria are used as fungicides. Feudomycin B could potentially have applications in protecting plants against pathogens or enhancing plant growth .

Biotechnological Applications

Feudomycin B’s complex molecular structure and biological activity make it a candidate for various biotechnological applications, such as the production of bioactive compounds or as a model compound for studying microbial interactions .

Environmental Science

In environmental science, Feudomycin B could be studied for its effects on microbial communities in soil and water ecosystems, particularly in relation to antibiotic resistance spread and microbial ecology .

Material Science

Feudomycin B’s properties might be explored in material science for the development of new materials with antibacterial properties, which could be used in medical devices or as coatings to prevent bacterial growth .

Chemical Engineering

In chemical engineering, Feudomycin B could be used to develop processes for the synthesis of complex organic compounds, leveraging its molecular structure for catalytic or synthesis applications .

Mechanism of Action

Target of Action:

Feudomycin B, also known as (8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-8-(2-oxopropyl)-5,12-naphthacenedione, is a natural product with potent antibacterial properties . Its primary targets are bacterial cells, fungi, and higher eukaryotic cells.

Mode of Action:

Feudomycin B exerts its antimicrobial effects by inhibiting protein synthesis. Specifically:

properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUBQUQZFFVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000469
Record name 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Feudomycin B

CAS RN

79438-97-4
Record name Feudomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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